Norepinephrine Transporter (NET) Binding Affinity and Selectivity: Maprotiline vs. Tricyclic Antidepressants
Maprotiline demonstrates high-affinity binding to the norepinephrine transporter (NET) with a Ki value of 1.8 nM, as measured in radioligand binding assays . It is a highly selective noradrenergic reuptake inhibitor, exhibiting minimal to no affinity for the serotonin transporter (SERT), in direct contrast to many tricyclic antidepressants like amitriptyline and imipramine which potently inhibit both NET and SERT [1]. This selective profile is a direct consequence of its tetracyclic structure.
| Evidence Dimension | Binding Affinity (Ki) for Norepinephrine Transporter (NET) |
|---|---|
| Target Compound Data | Ki = 1.8 nM for NET |
| Comparator Or Baseline | Comparator: Desipramine (a selective TCA) exhibits Ki ~0.6-2 nM for NET; Amitriptyline (a non-selective TCA) exhibits Ki ~14-35 nM for NET but also high affinity for SERT (~4 nM). Maprotiline's unique differentiator is its high NET selectivity with negligible SERT inhibition [2]. |
| Quantified Difference | Maprotiline is approximately 10- to 100-fold more selective for NET over SERT compared to tertiary amine TCAs like amitriptyline and imipramine [1]. |
| Conditions | Radioligand binding assays using rat brain synaptosomal preparations or recombinant human transporters. |
Why This Matters
Procurement of authentic Maprotiline ensures studies target noradrenergic systems without the confounding variable of serotonergic activity inherent in many TCAs, which is critical for mechanistic research on norepinephrine-specific pathways.
- [1] PubChem. Maprotiline Hydrochloride. National Center for Biotechnology Information. CID 71478. View Source
- [2] Barbaccia ML, et al. Maprotiline: an antidepressant with an unusual pharmacological profile. J Pharmacol Exp Ther. 1986 Feb;236(2):307-12. View Source
